![molecular formula C7H4F6N2O B3041164 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 261778-40-9](/img/structure/B3041164.png)
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Overview
Description
“2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is a chemical compound . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, the preparation of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone (3-trifluoromethyltrifluoroacetophenone) by Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid has been reported .Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is based on structures generated from information available in databases . The substance identifiers displayed are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Scientific Research Applications
Synthesis and Characterization in Chemistry
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone and its derivatives have been actively explored in the synthesis of various chemical compounds. For instance, studies have focused on synthesizing new chalcone derivatives using this compound for potential antimicrobial, antioxidant, and anticancer applications (Bhat et al., 2016). Additionally, research has been conducted on synthesizing novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which have demonstrated moderate inhibitory activity against fungal species like Gibberella zeae (Liu et al., 2012).
Development of Pharmaceutical Agents
There is significant research interest in developing pharmaceutical agents using this compound. For instance, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform has led to the synthesis of compounds with potential pharmaceutical applications (Boltacheva et al., 2012). Studies have also explored the synthesis of trifluoromethylnaphthalenes, which could have implications in medicinal chemistry (Mellor et al., 2000).
Antiviral and Antimicrobial Applications
Compounds synthesized from 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone have shown potential in antiviral and antimicrobial applications. For example, research has highlighted the synthesis of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, exhibiting antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006). Additionally, some derivatives have shown moderate antifungal activity against strains of Candida (Mamolo et al., 2003).
Mechanism of Action
Mode of Action
It’s known that many trifluoromethyl compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Trifluoromethyl compounds often have unique biochemical properties due to the presence of the trifluoromethyl group, which can influence the activity of various enzymes and receptors .
Pharmacokinetics
Many trifluoromethyl compounds are known for their stability and resistance to metabolic degradation, which can enhance their bioavailability .
properties
IUPAC Name |
2,2,2-trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2O/c1-3-2-4(6(8,9)10)14-15(3)5(16)7(11,12)13/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHGRSOAWXEOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148817 | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
CAS RN |
501691-55-0 | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501691-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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